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Compound of Interest

Compound Name: Azido-PEG4-hydrazide

Cat. No.: B605857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG4-hydrazide is a heterobifunctional linker that serves as a versatile tool in

bioconjugation and drug delivery.[1] This molecule contains two key functional groups: a

hydrazide and an azide, connected by a hydrophilic tetraethylene glycol (PEG4) spacer.[2][3]

The hydrazide group reacts specifically with aldehydes and ketones to form a hydrazone

linkage, while the azide group can participate in "click chemistry" reactions, such as the

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide

cycloaddition (SPAAC).[4] This dual reactivity allows for the stepwise and orthogonal

conjugation of different molecules.[1] The PEG4 spacer enhances the water solubility of the

linker and the resulting conjugate, which is particularly beneficial in biological applications.

The reaction between the hydrazide moiety of Azido-PEG4-hydrazide and a carbonyl group

(aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation

of a C=N-N bond, known as a hydrazone. This reaction is particularly useful for labeling

biomolecules, such as glycoproteins, where aldehyde groups can be generated by mild

oxidation of sugar residues. The resulting hydrazone bond is relatively stable, though its

stability is pH-dependent, a characteristic that can be exploited for controlled drug release in

acidic environments like endosomes and lysosomes.
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Bioconjugation: Labeling of proteins, peptides, and especially glycoproteins for detection and

analysis.

Drug Delivery: Development of antibody-drug conjugates (ADCs) where the pH-sensitive

hydrazone bond allows for targeted drug release.

PROTACs Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras

(PROTACs).

Surface Functionalization: Modification of nanoparticles and other materials.

Reaction Mechanism and Kinetics
The formation of a hydrazone from a hydrazide and an aldehyde or ketone proceeds in two

main steps:

Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile and attacks

the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral

intermediate called a carbinolamine.

Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water)

to form the final hydrazone product. This step is typically acid-catalyzed.

The overall reaction rate is highly dependent on the pH of the reaction medium. A bell-shaped

curve is often observed for the rate versus pH profile. At very low pH (typically below 3-4), the

hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing the initial

addition step. At neutral or basic pH, the acid-catalyzed dehydration of the carbinolamine

intermediate is slow and becomes the rate-limiting step. The optimal pH for hydrazone

formation is therefore typically in the mildly acidic range of 4 to 6.

Quantitative Data on Hydrazone Formation
While specific kinetic and stability data for Azido-PEG4-hydrazide is not readily available in

the literature, the following tables provide general quantitative data for hydrazone bond

formation and stability under various conditions. These values are illustrative and will vary

depending on the specific aldehyde or ketone reactant, as well as the precise reaction

conditions.
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Parameter Condition Typical Value Range Notes

Optimal pH for

Formation
Aqueous Buffer 4.0 - 6.0

Balances

nucleophilicity of the

hydrazide and acid-

catalyzed dehydration.

Reaction Time Room Temperature 1 - 12 hours

Can be accelerated by

increasing

temperature or using

a catalyst.

Catalyst Aniline -

Aniline can be used to

accelerate the

reaction at neutral pH.

Relative Reactivity Carbonyl Compound Aldehydes > Ketones

Aldehydes are

generally more

reactive than ketones

due to less steric

hindrance and greater

electrophilicity.

Table 1: General Reaction Conditions for Hydrazone Formation
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Linkage Type Condition Half-life (t½) Notes

Hydrazone pH 7.4 (Physiological) Hours to Days

Stability is highly

dependent on the

structure of the

aldehyde/ketone.

Aromatic hydrazones

are generally more

stable than aliphatic

ones.

Hydrazone pH 5.0 (Endosomal) Minutes to Hours

The acidic

environment of

endosomes and

lysosomes promotes

hydrolysis and

cleavage of the

hydrazone bond.

Oxime pH 7.4 (Physiological)
Significantly longer

than hydrazones

Oxime bonds (formed

from hydroxylamines)

are generally more

stable to hydrolysis

than hydrazone

bonds.

Table 2: General Stability of Hydrazone Linkages

Experimental Protocols
Protocol 1: General Procedure for Conjugation of Azido-
PEG4-hydrazide to an Aldehyde or Ketone
This protocol provides a general method for the reaction of Azido-PEG4-hydrazide with a

small molecule containing an aldehyde or ketone.

Materials:
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Azido-PEG4-hydrazide

Aldehyde or ketone-containing molecule

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Purification system (e.g., HPLC, silica gel chromatography)

Procedure:

Dissolve Reactants:

Dissolve the aldehyde or ketone-containing molecule in a minimal amount of DMSO or

DMF.

Dissolve Azido-PEG4-hydrazide in the Reaction Buffer. A slight molar excess (1.1 to 1.5

equivalents) of the hydrazide is often used to ensure complete consumption of the

carbonyl compound.

Reaction:

Add the solution of the carbonyl compound to the Azido-PEG4-hydrazide solution.

The final concentration of the organic solvent (DMSO or DMF) should ideally be kept

below 10% to maintain the integrity of the buffer.

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight if the

reaction is slow. The reaction can be gently agitated.

Monitoring the Reaction:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Purification:
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Once the reaction is complete, the hydrazone conjugate can be purified from unreacted

starting materials and byproducts.

For small molecules, purification can be achieved by High-Performance Liquid

Chromatography (HPLC) or silica gel chromatography. Note that hydrazones can be

sensitive to the acidic nature of silica gel, and it may be necessary to use a mobile phase

containing a small amount of a basic modifier like triethylamine.

Characterization:

Confirm the identity and purity of the final conjugate using techniques such as Mass

Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Labeling of Glycoproteins with Azido-PEG4-
hydrazide
This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate

moieties to generate aldehydes, followed by reaction with Azido-PEG4-hydrazide.

Materials:

Glycoprotein (e.g., an antibody)

Sodium meta-periodate (NaIO₄)

Azido-PEG4-hydrazide

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5 (or PBS, pH 7.4 if the glycoprotein is sensitive

to acidic conditions, though the reaction will be slower)

Quenching Solution: 1 M Glycerol or Ethylene Glycol

Desalting column or dialysis equipment

Procedure:
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Step 1: Oxidation of Glycoprotein

Prepare a solution of the glycoprotein (e.g., 1-10 mg/mL) in Oxidation Buffer.

Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer. The final

concentration of periodate will depend on the desired extent of oxidation. For selective

oxidation of sialic acids, a final concentration of 1-2 mM is typically used.

Add the periodate solution to the glycoprotein solution and incubate in the dark at 4°C for 30

minutes.

Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM

and incubate for 10 minutes at 4°C.

Remove the excess periodate and quenching reagent by passing the solution through a

desalting column or by dialysis against the Labeling Buffer.

Step 2: Hydrazone Formation

Prepare a stock solution of Azido-PEG4-hydrazide (e.g., 10-50 mM) in an anhydrous

organic solvent like DMSO.

Add the Azido-PEG4-hydrazide stock solution to the oxidized glycoprotein solution. A 20- to

50-fold molar excess of the hydrazide reagent over the glycoprotein is typically used.

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

Remove the unreacted Azido-PEG4-hydrazide by dialysis or using a desalting column,

exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Step 3: Characterization of the Labeled Glycoprotein

The degree of labeling can be determined using various methods, such as reacting the azide

group with a fluorescently labeled alkyne via click chemistry and measuring the

fluorescence.

The integrity of the labeled glycoprotein can be assessed by SDS-PAGE.
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Visualizations

Step 1: Aldehyde Generation

Step 2: Hydrazone Formation

Step 3: Downstream Application
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Caption: Experimental workflow for labeling glycoproteins using Azido-PEG4-hydrazide.
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Functional Groups & Reactivity
Applications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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